6,8-Diprenylorobol

Vue d'ensemble

Description

6,8-Diprenylorobol is a natural product derived from the bark of the African tree, Anogeissus leiocarpus, and it has been found to possess a variety of biological activities. This compound is a phenolic compound that has been studied extensively for its potential as an anti-inflammatory, antioxidant, and anti-cancer agent. It has been shown to have a wide range of applications in the pharmaceutical and biomedical fields, including cancer therapy and drug discovery.

Applications De Recherche Scientifique

Propriétés anticancéreuses

Le 6,8-Diprenylorobol présente des effets anticancéreux prometteurs. Des études ont montré qu'il inhibait la synthèse de la mélanine et induisait la mort cellulaire dans les cellules cancéreuses . Il a notamment démontré son efficacité contre le cancer du col de l'utérus, une maladie reproductive féminine. Son impact sur d'autres types de cancer nécessite des recherches supplémentaires.

Suppression de l'endométriose

L'endométriose, une affection courante qui touche l'appareil reproducteur féminin, peut provoquer des douleurs importantes et une infertilité. Les recherches indiquent que le this compound inhibe la croissance des cellules d'endométriose (VK2/E6E7 et End1/E6E7). Il perturbe la prolifération cellulaire, la fonction mitochondriale et l'homéostasie du calcium dans ces cellules sans affecter les cellules stromales normales .

Modulation de la fonction mitochondriale

Le composé influence le potentiel membranaire mitochondrial (MMP) et la production d'espèces réactives de l'oxygène (ROS). À une concentration de 2 μM, il augmente considérablement la perte de MMP dans les cellules d'endométriose. La production de ROS répond également au traitement au this compound .

Régulation des voies AKT et P38 MAPK

L'analyse par western blot a révélé que le this compound inactive les voies AKT tout en activant les voies P38 MAPK. Ces voies de signalisation jouent un rôle crucial dans la survie cellulaire, la prolifération et l'apoptose .

Cytotoxicité contre les cellules cancéreuses du côlon

Dans une étude distincte, le this compound a démontré des effets antiprolifératifs sur les cellules cancéreuses du côlon humain (LoVo et HCT15). Une inhibition dose-dépendante de la viabilité cellulaire a été observée, avec 40 μM réduisant la viabilité cellulaire à moins de 50 % après 72 heures .

Autres flavonoïdes prénylés

Il est intéressant de noter que des composés apparentés comme le 6,8-Diprenylkaempférol et le 6,8-Diprenyleriodictyol ont également montré une cytotoxicité contre différentes lignées de cellules cancéreuses .

Mécanisme D'action

6,8-Diprenylorobol has been found to inhibit proliferation and induce apoptosis in certain cell types. This is achieved through the activation of p53 and the generation of reactive oxygen species . In addition, it has been found to suppress cellular proliferation and disrupt the cell cycle, mitochondrial membrane potential, and calcium homeostasis in endometriosis cells .

Propriétés

IUPAC Name |

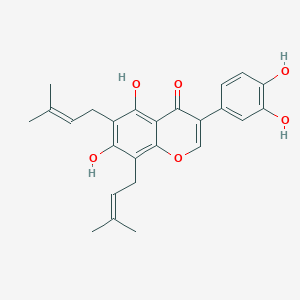

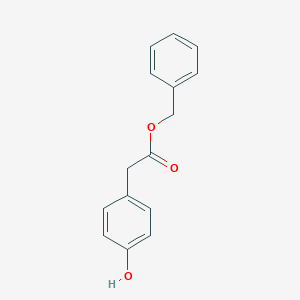

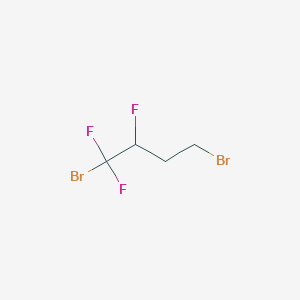

3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-8-16-22(28)17(9-6-14(3)4)25-21(23(16)29)24(30)18(12-31-25)15-7-10-19(26)20(27)11-15/h5-7,10-12,26-29H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUIRSVJXOFAOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC(=C(C=C3)O)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301346874 | |

| Record name | 6,8-Diprenylorobol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66777-70-6 | |

| Record name | 6,8-Diprenylorobol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 6,8-Diprenylorobol interact with cells and what are the downstream effects?

A: this compound has shown interactions with multiple cellular targets. For instance, it has been found to inhibit CYP2J2, an enzyme involved in drug metabolism and potential tumor promotion. [] This inhibition, in turn, can lead to the upregulation of FOXO3, a protein associated with apoptosis (programmed cell death). [] Furthermore, this compound has been shown to disrupt calcium homeostasis and mitochondrial function, potentially contributing to its antiproliferative effects in certain cell types. []

Q2: What is the structural characterization of this compound?

A: While the provided abstracts don't explicitly state the molecular formula and weight, they do highlight that this compound is a prenylated isoflavonoid. [] Its structure is characterized by the presence of prenyl groups (3,3-dimethylallyl) at the 6 and 8 positions of the isoflavone skeleton. [, ] Detailed spectroscopic data, including 1H and 13C NMR, as well as ESI-MS analysis, have been used to confirm its structure. []

Q3: How does the structure of this compound relate to its activity?

A: Structure-activity relationship (SAR) studies suggest that specific structural features of this compound are crucial for its anti-estrogenic activity. [] The presence of prenyl groups at positions 6 and 8, along with a hydroxyl group on the 6-prenyl moiety or B-ring, are key for its potent antagonistic effects. [] Notably, the non-cyclization of the prenyl group with the A-ring and non-hydroxylation of the 8-prenyl group also contribute to its activity. []

Q4: Has this compound been tested in in vitro and in vivo models?

A: Yes, this compound has been investigated in both in vitro and in vivo settings. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including hepatocellular carcinoma (HCC), [] endometriosis, [] and colon cancer cells. [] These studies have also explored the underlying mechanisms, such as apoptosis induction, cell cycle arrest, and modulation of specific signaling pathways. While in vivo studies are limited, there is evidence suggesting that this compound might have potential in managing endometriosis. []

Q5: Are there any analytical techniques used to study this compound?

A: Various analytical methods have been employed to isolate, purify, and characterize this compound. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are commonly used to identify and quantify this compound in complex mixtures. [, , ] Furthermore, nuclear magnetic resonance (NMR) spectroscopy provides valuable structural information. [] Centrifugal partition chromatography (CPC) has also been successfully used for the preparative isolation and purification of this compound from natural sources. []

Q6: What are the known sources of this compound?

A: this compound has been identified in several plant species. It is primarily found in Glycyrrhiza uralensis Fisch (licorice root) and Cudrania tricuspidata fruits. [, ] Other sources include the leaves of Cudrania tricuspidata, [] Maclura tinctoria, [] and the roots of Moghania philippinensis. [] The specific content of this compound can vary depending on the plant part, species, and extraction method.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B132219.png)

![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B132241.png)